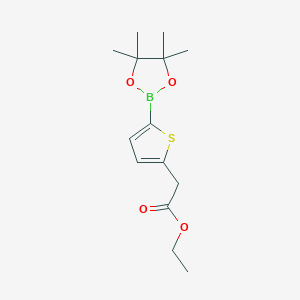

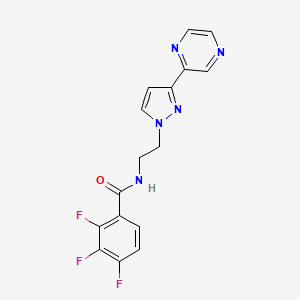

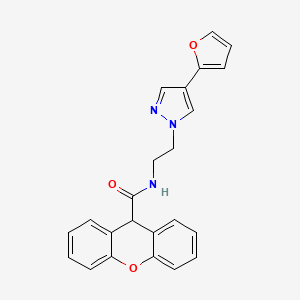

![molecular formula C20H18N2O2S B2854283 2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole CAS No. 2097883-63-9](/img/structure/B2854283.png)

2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains a benzofuran moiety, a pyrrolidine ring, and a benzothiazole ring. Benzofuran is a heterocyclic compound, also known as a benzene-furan hybrid. Pyrrolidine is a cyclic amine, and benzothiazole is a type of aromatic heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings. The benzofuran moiety consists of a fused five-membered and six-membered ring, with an oxygen atom in the five-membered ring. The pyrrolidine moiety is a five-membered ring with a nitrogen atom, and the benzothiazole moiety is a fused five-membered and six-membered ring, with a sulfur atom in the five-membered ring and a nitrogen atom in the six-membered ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, benzofurans can undergo electrophilic substitution reactions at the 2-position . Pyrrolidines can participate in reactions like N-alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the degree of conjugation in the molecule, and the presence of chiral centers .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzofuran derivatives, including “2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole”, have shown potential anticancer activity . They have demonstrated a wide range of biological and pharmacological activities, including anticancer properties . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Structure-Activity Relationship Studies

The compound can be used in structure-activity relationship (SAR) studies. These studies are critical in drug discovery as they help in understanding the relationship between the chemical structure of a compound and its biological activity .

Synthesis of New Derivatives

The compound can serve as a core structure for the synthesis of new derivatives. These new derivatives can be applied to a variety of disorders . For example, medicinal chemists have used its core to synthesize new derivatives that can be applied to a variety of disorders .

Drug Design

The evaluation of the chemical structure of these compounds can guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Cell Cycle Arrest Studies

Some benzofuran derivatives have been found to induce cell cycle arrest in the G2/M phase . This property can be useful in the study of cell cycle dynamics and the development of anticancer therapies.

Selective Cytotoxicity Studies

Certain benzofuran derivatives have displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells. These compounds were more selective for the MCF-7 cells . This selectivity can be studied further for the development of targeted cancer therapies.

Wirkmechanismus

Target of Action

Benzofuran derivatives, a core structure in this compound, have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Mode of Action

Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure and functional groups present in the specific benzofuran derivative.

Biochemical Pathways

Given the broad range of activities exhibited by benzofuran derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would depend on the specific target interactions and the cellular context.

Result of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in various types of cancer cells , suggesting that this compound could potentially have similar effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c23-20(19-21-16-3-1-2-4-18(16)25-19)22-9-7-15(12-22)13-5-6-17-14(11-13)8-10-24-17/h1-6,11,15H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVUIANQKRLZPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

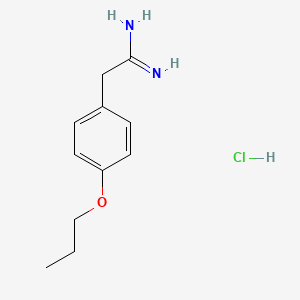

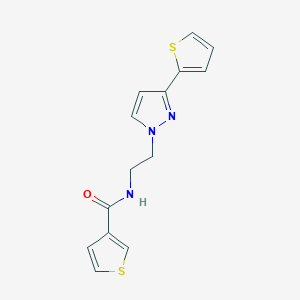

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2854207.png)

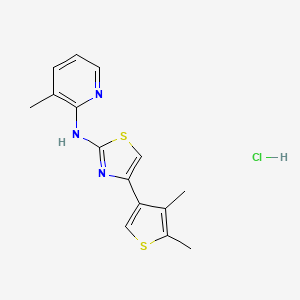

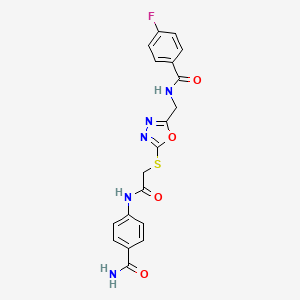

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2854208.png)

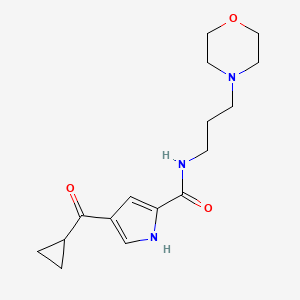

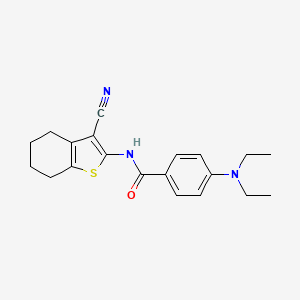

![N4-(4-methoxyphenyl)-N6-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2854212.png)

![Methyl (2R)-2-[benzyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2854217.png)